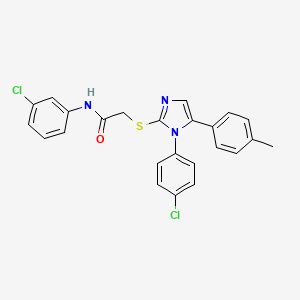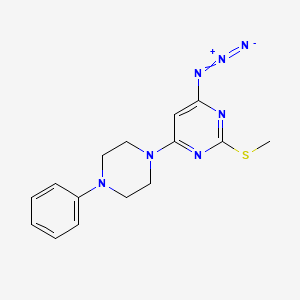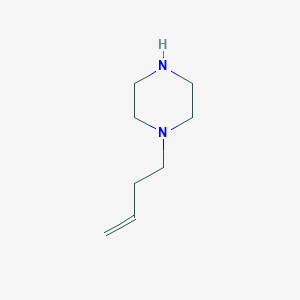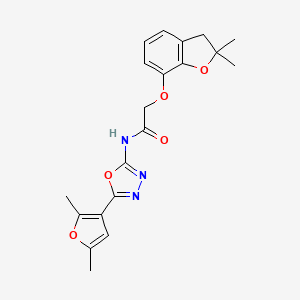![molecular formula C37H26N2O2 B2482108 1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium CAS No. 83254-45-9](/img/structure/B2482108.png)
1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with benzoyl and triphenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-benzoylbenzoic acid with an appropriate amine to form the azanidyl intermediate. This intermediate is then reacted with 2,4,6-triphenylpyridine under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoyl or pyridinium rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it valuable in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing biochemical pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium can be compared with similar compounds, such as:
Benzoxazole derivatives: These compounds share structural similarities and are used in similar applications, such as pharmaceuticals and agrochemicals.
Imidazole derivatives: Known for their versatility in organic synthesis and biological activity, imidazole derivatives are another class of compounds with comparable properties.
Benzanilides: These compounds are used in the synthesis of bioactive molecules and have applications in drug discovery and development.
The uniqueness of this compound lies in its specific structural features and the resulting chemical behavior, which distinguish it from other similar compounds.
Properties
IUPAC Name |
(2-benzoylbenzoyl)-(2,4,6-triphenylpyridin-1-ium-1-yl)azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H26N2O2/c40-36(30-21-11-4-12-22-30)32-23-13-14-24-33(32)37(41)38-39-34(28-17-7-2-8-18-28)25-31(27-15-5-1-6-16-27)26-35(39)29-19-9-3-10-20-29/h1-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBKDCAFLIHARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)[N-]C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide](/img/structure/B2482036.png)
![1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2482038.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482041.png)

![4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2482046.png)


